1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 347331-78-6
Cat. No.: VC2324324
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347331-78-6 |
|---|---|
| Molecular Formula | C13H12BrNO |
| Molecular Weight | 278.14 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 |
| Standard InChI Key | QMWVGJAFMIYQSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O |
Introduction
Chemical Structure and Properties
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the class of substituted pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The structure consists of a central pyrrole ring with several key substituents: a 4-bromophenyl group attached to the nitrogen atom, methyl groups at positions 2 and 5 of the pyrrole ring, and a carbaldehyde (CHO) group at position 3.
Structural Characteristics
The compound features a planar pyrrole core with substituents arranged to minimize steric hindrance. The 4-bromophenyl group is connected to the pyrrole nitrogen, creating a dihedral angle between the two aromatic rings. This structural arrangement influences the compound's physical properties and reactivity patterns.
Molecular Properties
Based on the structural similarity to related compounds, the following properties can be extrapolated for 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
Table 1: Predicted Molecular Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₂BrNO | Based on structure |
| Molecular Weight | ~278.15 g/mol | Calculated from atomic weights |
| XLogP3 | ~3.5 | Estimated from similar structures |
| Hydrogen Bond Donors | 0 | Structural analysis |
| Hydrogen Bond Acceptors | 1 | Based on carbonyl oxygen |
| Rotatable Bonds | 1-2 | Structural analysis |
This compound bears similarity to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole, which has a molecular weight of 250.13 g/mol according to PubChem data, but with the addition of a carbaldehyde group . The structural similarity to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (an isomer with bromine at the ortho position) also suggests similar physical and chemical properties .
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple reaction steps. Based on synthetic approaches for similar compounds, the following general synthetic routes can be proposed:
Paal-Knorr Synthesis with Subsequent Formylation
This approach involves the initial formation of the pyrrole ring via Paal-Knorr synthesis, followed by formylation at position 3:
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Condensation of 1,4-diketone with 4-bromoaniline to form 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole
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Formylation of the pyrrole derivative using Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group at position 3
Direct Functionalization Approach
For the synthesis of similar pyrrole-3-carbaldehydes, the Vilsmeier-Haack formylation is a common method, as suggested by synthetic routes for related compounds. This reaction typically utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the electron-rich positions of the pyrrole ring.
Optimization Strategies
Synthetic efforts for similar compounds have focused on:
Reactivity and Chemical Behavior
Aldehyde Functionality
The carbaldehyde group at position 3 makes this compound particularly reactive toward nucleophiles and suitable for various condensation reactions. This reactivity is evident in related compounds where similar aldehyde groups participate in reactions with various nucleophiles.
Applications and Biological Significance
Synthetic Utility
The compound serves as a valuable synthetic intermediate due to the presence of the reactive aldehyde group. This functionality allows for:
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Further derivatization to create libraries of compounds for drug discovery
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Use as a precursor for the synthesis of more complex heterocyclic systems
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Conversion to 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which has been identified and characterized
Related Compounds and Structural Analogs
Structural Variations
Several closely related compounds provide insight into the properties and behavior of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
Table 2: Related Compounds and Key Differences
Structure-Property Relationships
The position of substituents on the phenyl ring (ortho vs. para bromine) significantly affects the compound's three-dimensional structure and consequently its physical, chemical, and potentially biological properties. The presence of electron-withdrawing groups like bromine influences the electron density distribution in the molecule, affecting the reactivity of the aldehyde group.
Current Research and Future Directions
Research Trends
Current research on pyrrole derivatives focuses on several key areas:
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Development of new synthetic methodologies with improved efficiency and selectivity
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Investigation of biological activities, particularly in antimicrobial and anticancer applications
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Exploration of structure-activity relationships to design more potent and selective bioactive compounds
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Application in materials science, particularly in electronic and optical materials
Future Research Opportunities
For 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde specifically, future research could explore:
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Comprehensive characterization of physical, chemical, and spectroscopic properties
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Systematic evaluation of biological activities, particularly antimicrobial and anticancer properties
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of its utility as a building block for more complex heterocyclic systems with potential applications in drug discovery
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